N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclobutanecarboxamide moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boron-containing dioxaborolane ring imparts distinctive chemical properties to the compound, making it a valuable building block in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced through a reaction between a phenylboronic acid derivative and a suitable dioxaborolane reagent under mild conditions.
Coupling Reaction: The boronic ester is then coupled with a cyclobutanecarboxamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or other boron-oxygen compounds.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring or the cyclobutanecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring can yield boronic acids, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.
Medicine: Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: Compounds like phenylboronic acid and its esters share the boron-containing moiety but lack the cyclobutanecarboxamide group.
Cyclobutanecarboxamide Derivatives: These compounds contain the cyclobutanecarboxamide moiety but do not have the boron-containing dioxaborolane ring.
Uniqueness
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is unique due to the combination of the boron-containing dioxaborolane ring and the cyclobutanecarboxamide moiety. This dual functionality imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-5-6-11-14(13)19-15(20)12-8-7-9-12/h5-6,10-12H,7-9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMAVWJSKXJEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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